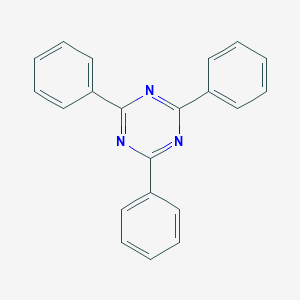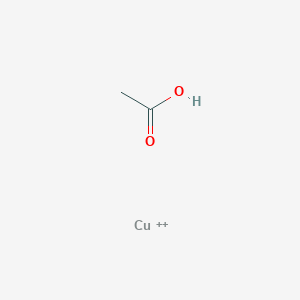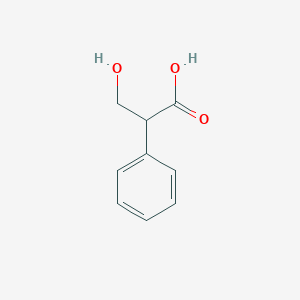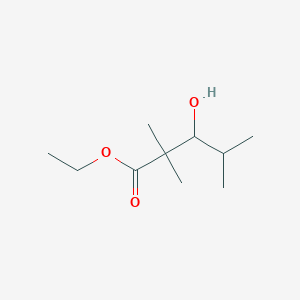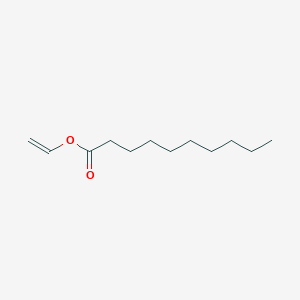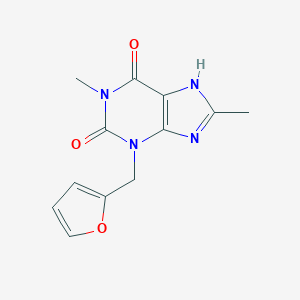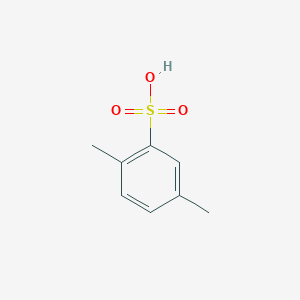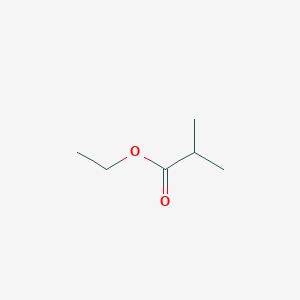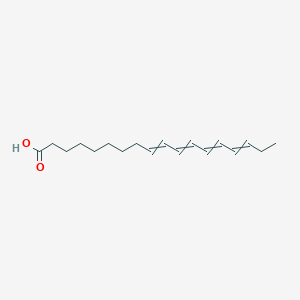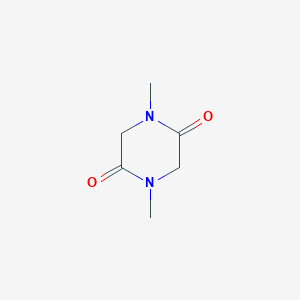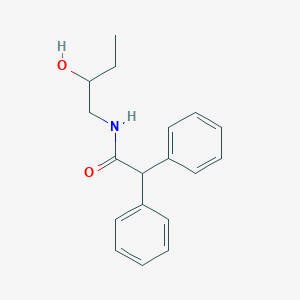
1-(N-Diphenylacetamido)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-Diphenylacetamido)-2-butanol, also known as DPAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPAB is a chiral compound with two enantiomers, R and S, and has a molecular weight of 305.38 g/mol.
Mechanism of Action
The mechanism of action of 1-(N-Diphenylacetamido)-2-butanol involves its ability to modulate the activity of various enzymes and signaling pathways in cells. 1-(N-Diphenylacetamido)-2-butanol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 1-(N-Diphenylacetamido)-2-butanol can alter the expression of genes involved in cell survival and proliferation, leading to apoptosis in cancer cells. 1-(N-Diphenylacetamido)-2-butanol has also been shown to activate the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
1-(N-Diphenylacetamido)-2-butanol has been shown to have various biochemical and physiological effects in cells and animals. Studies have shown that 1-(N-Diphenylacetamido)-2-butanol can induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of neurodegenerative diseases. 1-(N-Diphenylacetamido)-2-butanol has also been shown to modulate the expression of genes involved in cell survival and proliferation, leading to changes in cell behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(N-Diphenylacetamido)-2-butanol in lab experiments is its high purity and yield, which allows for consistent and reproducible results. 1-(N-Diphenylacetamido)-2-butanol is also readily available and relatively inexpensive compared to other compounds used in scientific research. However, one limitation of using 1-(N-Diphenylacetamido)-2-butanol is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of 1-(N-Diphenylacetamido)-2-butanol in vivo.
Future Directions
There are many potential future directions for 1-(N-Diphenylacetamido)-2-butanol research. One area of interest is the development of 1-(N-Diphenylacetamido)-2-butanol-based therapies for cancer and neurodegenerative diseases. 1-(N-Diphenylacetamido)-2-butanol has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand the mechanism of action of 1-(N-Diphenylacetamido)-2-butanol and its effects on various signaling pathways in cells. Finally, the development of new synthesis methods for 1-(N-Diphenylacetamido)-2-butanol may allow for the production of more potent and selective compounds for scientific research.
Synthesis Methods
1-(N-Diphenylacetamido)-2-butanol can be synthesized through a multi-step process involving the reaction of benzophenone with ethylmagnesium bromide, followed by the reaction of the resulting ketone with N,N-dimethylacetamide. The final step involves the reduction of the amide group with sodium borohydride to yield 1-(N-Diphenylacetamido)-2-butanol. The synthesis of 1-(N-Diphenylacetamido)-2-butanol has been optimized to produce high yields and purity, making it a viable option for scientific research.
Scientific Research Applications
1-(N-Diphenylacetamido)-2-butanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 1-(N-Diphenylacetamido)-2-butanol can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. 1-(N-Diphenylacetamido)-2-butanol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
130203-73-5 |
|---|---|
Product Name |
1-(N-Diphenylacetamido)-2-butanol |
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2-hydroxybutyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H21NO2/c1-2-16(20)13-19-18(21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,2,13H2,1H3,(H,19,21) |
InChI Key |
KRWSLCYLYQEVCL-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |
synonyms |
1-(N-diphenylacetamido)-2-butanol 1-(N-diphenylacetamido)-2-butanol, (S) isomer DPAB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



